N-butyl-3,4-difluorobenzenesulfonamide
Description
N-butyl-3,4-difluorobenzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a butyl group attached to the sulfonamide nitrogen and fluorine atoms at the 3- and 4-positions of the benzene ring. This compound has been investigated in antimicrobial drug discovery due to its structural similarity to pharmacologically active sulfonamides, which often target bacterial dihydropteroate synthase (DHPS) . Its activity, as reported in combinatorial antimicrobial studies, shows moderate efficacy compared to other derivatives (Table 1, entry 20: activity value = 21), though specific biological targets or mechanisms require further elucidation .
Properties
IUPAC Name |
N-butyl-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZHEDYFMNESLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-butyl-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with n-butylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-butyl-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butyl-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butyl-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Impact of Fluorination
- Fluorination at the 3,4-positions enhances activity: Non-fluorinated N-benzylbenzenesulfonamide (entry 3) has an activity value of 4, whereas fluorinated derivatives (entries 6, 7, 20) show significantly higher values (7–21) . The trifluoromethyl-substituted derivative (entry 9, activity = 10) underperforms compared to 3,4-difluoro analogs, suggesting positional fluorination is critical .
Role of N-Substituents
- Butyl vs. Benzyl/Phenylethyl Groups :
- N-butylbenzenesulfamide (entry 17, activity = 18) and this compound (entry 20, activity = 21) outperform N-benzyl derivatives (entries 3, 7), indicating that alkyl chains may improve membrane permeability or reduce steric hindrance .
- Conversely, phenylethyl-substituted analogs (entries 6, 13) exhibit moderate activity (7–14), likely due to bulkier aromatic groups limiting target engagement.
Comparison with Benzamide Derivatives
- Benzamides (entries 10–12, 16, 18–19) generally show lower activity than sulfonamides, highlighting the importance of the sulfonamide moiety for antimicrobial efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
